Fluorescent HIV Substrate

Description

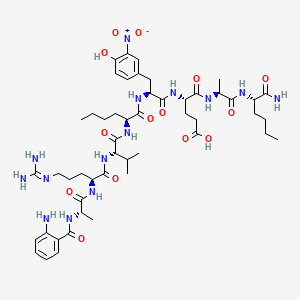

Properties

Molecular Formula |

C50H76N14O14 |

|---|---|

Molecular Weight |

1097.2 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C50H76N14O14/c1-7-9-16-32(41(52)68)58-42(69)28(6)57-45(72)35(20-22-39(66)67)60-48(75)36(24-29-19-21-38(65)37(25-29)64(77)78)62-46(73)33(17-10-8-2)61-49(76)40(26(3)4)63-47(74)34(18-13-23-55-50(53)54)59-43(70)27(5)56-44(71)30-14-11-12-15-31(30)51/h11-12,14-15,19,21,25-28,32-36,40,65H,7-10,13,16-18,20,22-24,51H2,1-6H3,(H2,52,68)(H,56,71)(H,57,72)(H,58,69)(H,59,70)(H,60,75)(H,61,76)(H,62,73)(H,63,74)(H,66,67)(H4,53,54,55)/t27-,28-,32-,33-,34-,35-,36-,40-/m0/s1 |

InChI Key |

GPRJANMHXYPOPZ-YXPCIDTISA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)[C@H](CCCC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)C2=CC=CC=C2N |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Principle of Fluorescent HIV Protease Substrates: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental principles of fluorescent HIV protease substrates, their application in high-throughput screening (HTS), and the methodologies for their use in drug discovery. The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme for viral maturation, making it a prime target for antiretroviral therapy.[1][2] Fluorescent substrates provide a sensitive and efficient means to assay the activity of this enzyme and to screen for potential inhibitors.[3]

The Underlying Mechanism: Förster Resonance Energy Transfer (FRET)

The majority of fluorescent HIV protease assays are built upon the principle of Förster Resonance Energy Transfer (FRET).[4][5] FRET is a non-radiative energy transfer process that occurs between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[3] In the context of an HIV protease substrate, a short peptide sequence, recognized and cleaved by the enzyme, acts as a linker between a fluorescent donor molecule and a quencher molecule (the acceptor).[6][7]

When the substrate is intact, the donor's fluorescence is absorbed by the quencher, resulting in minimal to no light emission.[6] Upon cleavage of the peptide linker by HIV protease, the donor and quencher are separated, disrupting FRET and leading to a measurable increase in the donor's fluorescence.[5][7] This increase in fluorescence is directly proportional to the enzymatic activity.[8]

Several FRET pairs have been employed in the design of fluorescent HIV protease substrates. Early and widely used pairs include EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) as the donor and DABCYL (4-(4-dimethylaminophenylazo)benzoic acid) as the acceptor.[6][9] More advanced pairs, such as HiLyte Fluor™488 and QXL™520, offer improved spectral properties, higher fluorescence quantum yields, and longer wavelengths, which minimize interference from autofluorescence of test compounds.[6] Genetically engineered probes utilizing fluorescent proteins like AcGFP1 (a green fluorescent protein mutant) and mCherry (a red fluorescent protein) as the FRET pair have also been developed for cell-based assays.[4]

Quantitative Data on Fluorescent HIV Protease Substrates

The efficiency of a fluorescent substrate is determined by its kinetic parameters, which describe how well the enzyme binds to and cleaves the substrate. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.

| Substrate Sequence | FRET Pair | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Ac-Thr-Ile-Nle-Nle-Gln-Arg-NH₂ (p24/p15 cleavage site-derived) | 2-aminobenzoic acid / p-NO₂-Phe | 15 | 7.4 | 4.93 x 10⁵ | [10] |

| 2-aminobenzoyl-Thr-Ile-Nle-Phe(p-NO₂)-Gln-Arg-NH₂ | N/A (Internal Quenching) | 2.1 | 7.4 | 3.52 x 10⁶ | [11] |

| EDANS/DABCYL FRET peptide | EDANS / DABCYL | 103 ± 8 | N/A | N/A | [12] |

| HiLyte Fluor™488/QXL™520 FRET peptide | HiLyte Fluor™488 / QXL™520 | N/A | N/A | 32-fold higher than EDANS/DABCYL equivalent | [6] |

| Abz-Ala-Arg-Val-Nle-Tyr(NO₂)-Glu-Ala-Nle-NH₂ | Abz / Tyr(NO₂) | N/A | N/A | N/A | |

| KVSLNFPIL | N/A (Label-free MS detection) | N/A | N/A | ~20-fold improvement over SQNYPIVQ | [13] |

Note: N/A indicates that the data was not available in the cited sources. The kinetic parameters can vary depending on the specific assay conditions.

Experimental Protocol: HIV-1 Protease Inhibition Assay

This section provides a detailed methodology for a typical in vitro HIV-1 protease inhibition assay using a fluorescent substrate.

3.1. Materials and Reagents

-

Recombinant HIV-1 Protease

-

Fluorescent HIV-1 Protease Substrate (e.g., SensoLyte® 520 HIV-1 Protease Assay Kit)[7]

-

Assay Buffer (e.g., 0.1 M sodium acetate, 1.0 M sodium chloride, 1.0 mM EDTA, 1.0 mM DTT, pH 4.7)[12]

-

Test compounds (potential inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Pepstatin A)

-

Fluorescence microplate reader with appropriate excitation and emission filters[14]

3.2. Assay Procedure

The following workflow outlines the steps for screening potential HIV-1 protease inhibitors.

Step-by-step protocol:

-

Prepare Working Solutions:

-

Prepare 1X Assay Buffer. Ensure DTT is added fresh if required by the specific kit.[7]

-

Dilute the HIV-1 protease to the desired concentration in 1X Assay Buffer. Keep the enzyme on ice.[7]

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity.[10]

-

Prepare the fluorescent substrate solution according to the manufacturer's instructions, typically by diluting a stock solution in the assay buffer.[7]

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 10 µL) of the diluted test compounds or controls to the appropriate wells of a black microplate.[7]

-

Include the following controls:

-

Enzyme Control (EC): Contains enzyme and buffer but no inhibitor (100% activity).

-

Inhibitor Control (IC): Contains enzyme, buffer, and a known inhibitor (e.g., Pepstatin A).

-

Substrate Control (Blank): Contains substrate and buffer but no enzyme, to measure background fluorescence.[7]

-

-

-

Enzyme Addition and Pre-incubation:

-

Reaction Initiation:

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., Ex/Em = 490/520 nm for HiLyte Fluor™488/QXL™520).[7]

-

Record the fluorescence kinetically, for instance, every 5 minutes for a period of 30 to 60 minutes.[7]

-

-

Data Analysis:

-

Subtract the background fluorescence (from the substrate control wells) from all other readings.

-

Determine the reaction rate (velocity) for each well by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

-

Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of EC)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Conclusion

Fluorescent HIV protease substrates, particularly those based on the FRET principle, are indispensable tools in the discovery and development of novel antiretroviral drugs. They offer a sensitive, continuous, and high-throughput compatible method for assaying enzyme activity and screening for inhibitors. A thorough understanding of the underlying principles and meticulous execution of the experimental protocols are paramount for obtaining reliable and reproducible results in the quest for new HIV therapies.

References

- 1. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 3. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]

- 4. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eurogentec.com [eurogentec.com]

- 7. eurogentec.com [eurogentec.com]

- 8. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 9. Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. abcam.cn [abcam.cn]

Decoding Proteolysis: A Technical Guide to FRET-Based HIV Protease Substrate Design

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles guiding the design of Förster Resonance Energy Transfer (FRET)-based substrates for Human Immunodeficiency Virus (HIV) protease. Intended for researchers, scientists, and professionals in drug development, this document details the fundamental mechanisms, key design considerations, quantitative analysis of substrate performance, and experimental protocols for assay development.

Fundamental Principles of FRET-Based Protease Assays

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). In the context of an HIV protease assay, a synthetic peptide substrate is engineered to contain a FRET pair. This peptide incorporates a specific amino acid sequence that is recognized and cleaved by the HIV protease.

In its intact state, the donor fluorophore, upon excitation, transfers its energy to the acceptor, resulting in quenched donor fluorescence and enhanced acceptor emission. When the HIV protease cleaves the peptide substrate, the donor and acceptor are separated, disrupting FRET. This disruption leads to an increase in donor fluorescence and a decrease in acceptor fluorescence, providing a measurable signal that is directly proportional to the protease activity.

The core components of a FRET-based HIV protease substrate are:

-

Fluorophore (Donor): A molecule that absorbs light at a specific wavelength and emits it at a longer wavelength.

-

Quencher (Acceptor): A molecule that absorbs the energy from the donor, either re-emitting it as fluorescence at an even longer wavelength or dissipating it as heat (dark quencher).

-

Peptide Linker: A short amino acid sequence that includes a specific cleavage site for the HIV-1 protease.

Synthesis of Novel Fluorogenic Substrates for HIV Protease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the design, synthesis, and characterization of novel fluorogenic substrates for Human Immunodeficiency Virus (HIV) protease. It is intended to serve as a technical resource for researchers actively involved in HIV research and the development of antiretroviral therapies. The methodologies detailed herein, coupled with comparative data on substrate performance, aim to facilitate the development of sensitive and specific assays for high-throughput screening of HIV protease inhibitors.

Introduction to Fluorogenic HIV Protease Substrates

HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins. This makes it a prime target for antiretroviral drugs. Fluorogenic substrates are indispensable tools for studying the activity of HIV protease and for screening potential inhibitors. These synthetic peptides are engineered to produce a fluorescent signal upon cleavage by the enzyme.

The most common design for these substrates is based on Fluorescence Resonance Energy Transfer (FRET). In a FRET-based substrate, a fluorophore (donor) and a quencher (acceptor) are positioned on opposite sides of the HIV protease cleavage site within a peptide sequence. When the substrate is intact, the quencher absorbs the energy emitted by the fluorophore, resulting in minimal fluorescence. Upon cleavage by HIV protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.[1][2]

Design Principles of FRET-Based Substrates

The design of an effective fluorogenic substrate hinges on several key factors:

-

Peptide Sequence: The amino acid sequence of the substrate must be recognized and efficiently cleaved by HIV protease. Sequences are often derived from the natural cleavage sites within the viral Gag and Gag-Pol polyproteins.[2]

-

FRET Pair Selection: The choice of fluorophore and quencher is critical for assay sensitivity. The emission spectrum of the donor fluorophore should have significant overlap with the absorption spectrum of the acceptor quencher. Commonly used pairs include EDANS/DABCYL and HiLyte Fluor™488/QXL™520.[1] The latter pair offers the advantage of longer excitation and emission wavelengths, which can reduce interference from the autofluorescence of test compounds.[1]

-

Solubility and Stability: The substrate must be soluble in aqueous assay buffers and stable under experimental conditions to ensure reliable and reproducible results.

Quantitative Data on Fluorogenic Substrates

The efficacy of different fluorogenic substrates can be compared based on their kinetic parameters and fluorescence properties. The following tables summarize data for some commonly used substrates.

Table 1: Kinetic Parameters of Selected HIV Protease Fluorogenic Substrates

| Substrate Sequence | FRET Pair | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Ac-Thr-Ile-Nle-Phe(p-NO₂)-Gln-Arg-NH₂ | Abz/NO₂-Phe | 15 | 7.4 | 4.9 x 10⁵ | N/A |

| DABCYL-GABA-SQNYPIVQ-EDANS | DABCYL/EDANS | 103 ± 8 | N/A | N/A | [3] |

| HiLyte Fluor™488/QXL™520 FRET peptide | HiLyte Fluor™488/QXL™520 | Lower than EDANS/DABCYL equivalent | N/A | 32-fold higher than EDANS/DABCYL equivalent | [1] |

| 2-aminobenzoyl-Thr-Ile-Nle-Phe(NO₂)-Gln-Arg | Abz/NO₂-Phe | 15 | N/A | N/A | [4] |

| Substrate with Glu at P2' (ER) | Abz/NO₂-Phe | 0.8 | N/A | 2.1 x 10⁷ | [4] |

Note: "N/A" indicates that the specific data point was not available in the cited sources. The peptide sequence for the HiLyte Fluor™488/QXL™520 substrate was based on the EDANS/DABCYL sequence.[1]

Table 2: Fluorescence Properties of Common FRET Pairs Used in HIV Protease Substrates

| FRET Pair | Donor (Fluorophore) | Acceptor (Quencher) | Excitation Max (nm) | Emission Max (nm) | Key Features |

| EDANS/DABCYL | EDANS | DABCYL | 340 | 490 | Widely used, but susceptible to autofluorescence interference.[1][3] |

| HiLyte Fluor™488/QXL™520 | HiLyte Fluor™488 | QXL™520 | 490 | 520 | Higher fluorescence quantum yield and longer wavelengths reduce interference.[1] |

| Abz/NO₂-Phe | 2-Aminobenzoic acid (Abz) | p-nitro-Phenylalanine (NO₂-Phe) | ~320 | ~420 | Intramolecularly quenched substrate design. |

| AcGFP1/mCherry | AcGFP1 | mCherry | 475 | 505 (donor) / 610 (acceptor) | Genetically encoded FRET pair for in-cell studies. |

Experimental Protocols

Synthesis of a Fluorogenic Substrate (DABCYL-GABA-SQNYPIVQ-EDANS) via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a widely used fluorogenic HIV protease substrate using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

2-chlorotrityl chloride resin

-

Nα-Fmoc protected amino acids (Fmoc-Gln(Trt)-OH, Fmoc-Val-OH, Fmoc-Ile-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ser(tBu)-OH)

-

EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid)

-

DABCYL-GABA (4-((4-(Dimethylamino)phenyl)azo)benzoic acid-γ-aminobutyric acid)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

HPLC-grade water and acetonitrile

Procedure:

-

Resin Preparation and First Amino Acid Attachment:

-

Swell the 2-chlorotrityl chloride resin in DCM in a reaction vessel.

-

Attach the first protected amino acid (Fmoc-Gln(Trt)-OH) to the resin.

-

-

Peptide Chain Elongation (Iterative Cycles):

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Coupling: Add the next Fmoc-protected amino acid, pre-activated with DIC and HOBt in DMF, to the resin to form the next peptide bond. Monitor the completion of the coupling reaction using a ninhydrin test.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat this cycle for each amino acid in the sequence (Val, Ile, Pro, Tyr, Asn, Gln, Ser).

-

-

N-terminal Labeling with Quencher:

-

After the final amino acid has been coupled and deprotected, couple DABCYL-GABA to the N-terminus of the peptide using DIC and HOBt.

-

-

C-terminal Labeling with Fluorophore:

-

Cleave the peptide from the resin while keeping the side-chain protecting groups intact.

-

Couple EDANS to the C-terminal carboxyl group in solution.

-

-

Cleavage and Deprotection:

-

Treat the resin-bound, fully assembled peptide with a cleavage cocktail of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or aqueous acetonitrile).

-

Purify the peptide using a preparative C18 RP-HPLC column.

-

Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 10-60% acetonitrile over 30-60 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and the specific absorbance wavelength for the quencher).

-

Collect fractions containing the desired peptide.

-

Analyze the purity of the fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product as a powder.

Characterization

-

Mass Spectrometry (MS): Confirm the identity of the synthesized peptide by verifying its molecular weight using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural confirmation, ¹H NMR and ¹³C NMR can be employed to verify the peptide structure and the presence of the fluorophore and quencher.

Kinetic Analysis of HIV Protease Activity

-

Prepare a stock solution of the purified fluorogenic substrate in DMSO.

-

Prepare a reaction buffer (e.g., 100 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7).

-

In a 96-well microplate, add the reaction buffer and varying concentrations of the substrate.

-

Initiate the reaction by adding a fixed concentration of recombinant HIV protease.

-

Continuously monitor the increase in fluorescence intensity over time using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the FRET pair.

-

Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plots.

-

Determine the kinetic parameters (K_m_ and V_max_) by fitting the initial velocity data to the Michaelis-Menten equation.

Visualizations

Signaling Pathway of FRET-Based Substrate Cleavage

Caption: FRET mechanism of a fluorogenic HIV protease substrate.

Experimental Workflow for Synthesis and Analysis

Caption: Workflow for fluorogenic substrate synthesis and evaluation.

Conclusion

The development of novel fluorogenic substrates for HIV protease is an ongoing effort to improve the sensitivity, specificity, and convenience of assays used in anti-HIV drug discovery. By carefully selecting peptide sequences and FRET pairs, and by employing robust synthetic and purification protocols, researchers can generate high-quality tools for characterizing enzyme kinetics and for high-throughput screening of potential inhibitors. The detailed methodologies and comparative data presented in this guide are intended to support these critical research and development activities.

References

An In-depth Technical Guide to Understanding HIV-1 Protease Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular principles governing HIV-1 protease substrate specificity, methodologies for its characterization, and quantitative data to inform research and therapeutic design.

Introduction: The Critical Role of HIV-1 Protease

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a viral-encoded aspartyl protease essential for the viral life cycle.[1][2] It functions as a homodimer, with each 99-amino acid monomer contributing a catalytic aspartate residue (Asp25) to the active site.[3][4] The primary role of HIV-1 protease is to cleave the Gag and Gag-Pol precursor polyproteins at specific sites, a process critical for the maturation of the virus into an infectious virion.[5][6] Inhibition of this enzyme results in the production of immature, non-infectious viral particles, making it a key target for antiretroviral therapy.[5] Understanding the intricate substrate specificity of this protease is paramount for designing potent and durable inhibitors that can overcome drug resistance.[7][8]

Molecular Basis of Substrate Recognition

The specificity of HIV-1 protease is not determined by a strict consensus sequence but rather by a combination of factors, including the shape of the substrate and interactions within the active site.[9][10] The protease active site is a channel that accommodates approximately eight amino acid residues of a substrate.[1]

Substrate and Protease Subsite Nomenclature: By convention, the amino acid residues of a substrate are labeled P4-P3-P2-P1↓P1'-P2'-P3'-P4', where the arrow indicates the scissile bond cleaved by the protease.[8] The corresponding binding pockets, or subsites, on the protease dimer are labeled S4 through S4'.[7]

The active site itself is located at the dimer interface.[10] Despite the homodimeric nature of the enzyme, it recognizes and cleaves asymmetric substrate sequences.[9][10] The specificity is largely driven by the S1 and S1' subsites, which are generally large and hydrophobic, showing a preference for residues like Phenylalanine and Tyrosine at the P1 and P1' positions.[11][12] However, the enzyme exhibits significant flexibility, accommodating a variety of residues across the binding cleft. A notable feature is its ability to cleave sites with or without a Proline at the P1' position, which imposes distinct conformational requirements on the substrate.[13]

Catalytic Mechanism of HIV-1 Protease

The cleavage of the peptide bond is mediated by the two catalytic aspartate residues (Asp25 and Asp25') at the base of the active site. One aspartate acts as a general base to deprotonate a water molecule, which then performs a nucleophilic attack on the carbonyl carbon of the scissile bond. The other aspartate acts as a general acid, protonating the carbonyl oxygen. This process results in a tetrahedral intermediate that subsequently collapses, leading to the cleavage of the peptide bond.[4]

Caption: Catalytic mechanism of HIV-1 protease.

Quantitative Analysis of Substrate Specificity

The efficiency of cleavage for different substrate sequences is typically quantified by the specificity constant (kcat/Km). Below is a summary of the natural cleavage sites within the HIV-1 Gag and Gag-Pol polyproteins. The processing of these sites occurs in a regulated fashion to ensure proper viral maturation.[5][14]

Table 1: Natural Cleavage Sites in HIV-1 Gag and Gag-Pol Polyproteins

| Cleavage Site Name | P4 | P3 | P2 | P1 | P1' | P2' | P3' | P4' | Protein Junction |

| MA/CA | Ser | Gln | Asn | Tyr | Pro | Ile | Val | Gln | Matrix / Capsid |

| CA/SP1 | Ala | Arg | Val | Leu | Ala | Glu | Ala | Met | Capsid / Spacer Peptide 1 |

| SP1/NC | Thr | Ala | Thr | Ile | Met | Met | Gln | Arg | Spacer Peptide 1 / Nucleocapsid |

| NC/SP2 | Gln | Val | Ser | Gln | Asn | Tyr | Pro | Ile | Nucleocapsid / Spacer Peptide 2 |

| NC/TFP (p1) | Lys | Ile | Val | Lys | Cys | Phe | Asn | Cys | Nucleocapsid / Transframe Peptide |

| TFP/PR (p6*) | Cys | Thr | Leu | Asn | Phe | Pro | Ile | Ser | Transframe Peptide / Protease |

| PR/RT | Ser | Phe | Asn | Phe | Pro | Gln | Ile | Thr | Protease / Reverse Transcriptase |

| RT/RNase H | Ala | Glu | Thr | Phe | Tyr | Val | Asp | Gly | Reverse Transcriptase / RNase H |

| RNase H/IN | Gly | Ile | Lys | Ile | Gly | Gly | Gln | Leu | RNase H / Integrase |

This table is a compilation based on information from multiple sources.[10][13]

Table 2: Influence of P1' Substitutions on Cleavage Efficiency

This table demonstrates the impact of mutating the P1' position of a synthetic decapeptide substrate (KIVKCF↓X CGK), derived from the nucleocapsid cleavage site.[12][15]

| P1' Residue (X) | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Fold Change vs. Asn (WT) |

| Asn (Wild-Type) | 0.45 | 1.1 | 410 | 1.0 |

| Phe | 19.0 | 0.28 | 68,000 | 165.9 |

| Met | 12.0 | 0.35 | 34,000 | 82.9 |

| Leu | 8.8 | 0.33 | 27,000 | 65.9 |

| Val | 3.1 | 0.54 | 5,700 | 13.9 |

| Ala | 0.54 | 0.77 | 700 | 1.7 |

| Gly | <0.01 | - | <10 | <0.02 |

| Lys | <0.01 | - | <10 | <0.02 |

Data derived from studies on synthetic oligopeptide substrates.[12][15] As shown, large hydrophobic residues like Phenylalanine are strongly preferred at the P1' position in this context, dramatically increasing cleavage efficiency.[12]

Experimental Protocols for Determining Substrate Specificity

Several key experimental techniques are employed to characterize the substrate specificity of HIV-1 protease.

FRET-Based Protease Assay

Fluorescence Resonance Energy Transfer (FRET) assays provide a continuous, real-time measurement of protease activity and are well-suited for high-throughput screening of inhibitors.[16] The principle involves a synthetic peptide substrate containing a fluorescent donor and a quencher molecule. In the intact peptide, the quencher suppresses the donor's fluorescence. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. eurogentec.com [eurogentec.com]

- 3. researchgate.net [researchgate.net]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIV - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Identification of structural mechanisms of HIV-1 protease specificity using computational peptide docking: implications for drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substrate shape determines specificity of recognition for HIV-1 protease: analysis of crystal structures of six substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 11. Amino Acid Preferences of Retroviral Proteases for Amino-Terminal Positions in a Type 1 Cleavage Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. HIV-1 Protease Uses Bi-Specific S2/S2’ Subsites To Optimize Cleavage of Two Classes of Target Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

Autocatalytic Cleavage of Fluorescent Protein-HIV Protease Fusion Constructs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, experimental methodologies, and quantitative data surrounding the autocatalytic cleavage of fluorescent protein-HIV protease fusion constructs. This technology serves as a powerful tool for high-throughput screening of HIV-1 protease inhibitors and for studying the enzyme's activity in living cells.

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this protease is a cornerstone of antiretroviral therapy. The development of robust and sensitive assays to measure HIV-1 protease activity is therefore paramount for the discovery and characterization of novel inhibitors.

A highly effective approach involves the creation of fusion proteins linking a fluorescent protein (FP) to the HIV-1 protease. In these constructs, the protease is engineered to autocatalytically cleave itself from the fluorescent protein, leading to a measurable change in the fluorescent signal. This principle has been harnessed to develop a variety of biosensors, primarily based on Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET).

This guide provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols for key assays, and a summary of quantitative data to aid researchers in the application of this technology.

Core Mechanism: Autocatalytic Cleavage

The fundamental principle of these biosensors lies in the self-processing ability of HIV-1 protease. When expressed as a fusion protein with a fluorescent reporter, the protease domain can dimerize and cleave a specific recognition sequence engineered between itself and the fluorescent protein. This cleavage event leads to the separation of the two moieties, resulting in a detectable change in the optical properties of the system.

Several strategies have been employed to translate this cleavage event into a measurable signal:

-

Single Fluorescent Protein Fusions: In the simplest configuration, a single fluorescent protein like Green Fluorescent Protein (GFP) is fused to the HIV-1 protease. The active protease can be toxic to cells. Therefore, the disappearance of fluorescence as the protease becomes active and leads to cell death can be used as an indirect measure of its activity. Conversely, the accumulation of the fluorescent precursor in the presence of an inhibitor can be quantified.[1]

-

FRET-Based Biosensors: These biosensors consist of a FRET donor and acceptor pair of fluorescent proteins (e.g., a cyan fluorescent protein and a yellow fluorescent protein) flanking an HIV-1 protease cleavage site. In the intact fusion protein, the close proximity of the two fluorophores allows for FRET to occur. Upon cleavage by the protease, the donor and acceptor are separated, leading to a decrease in the FRET signal.[2][3][4]

-

BRET-Based Biosensors: Similar to FRET-based sensors, BRET biosensors utilize a bioluminescent donor (e.g., Renilla luciferase or NanoLuc) and a fluorescent acceptor (e.g., YFP or mNeonGreen). The principle of detection is the same: cleavage of the linker separating the donor and acceptor results in a decrease in the BRET signal.[5]

The choice of biosensor depends on the specific application, with FRET-based systems being well-suited for imaging and flow cytometry, while BRET-based assays are often more sensitive for plate-reader-based high-throughput screening.

Quantitative Data Summary

The efficiency of autocatalytic cleavage and the performance of the resulting biosensors can be quantified in several ways. The following tables summarize key quantitative data from the literature.

| Cleavage Site Sequence | kcat/Km (M⁻¹s⁻¹) | Reference |

| VSQNYPIVQ (MA/CA) | Not explicitly stated for fusion protein | [6] |

| ATIMMQRG (p2/p7) | Not explicitly stated for fusion protein | [2] |

| KIVKCF*NCGK | Wild-type: 1,300, N17F mutant: 110,000 | [1] |

Table 1: Kinetic Parameters of HIV-1 Protease for Various Cleavage Sites. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product. Higher values indicate more efficient cleavage.

| FRET Pair | FRET Ratio (No Inhibitor) | FRET Ratio (With Inhibitor) | Reference |

| AcGFP1-mCherry | 0.23 ± 0.03 | 0.34 ± 0.01 (Ritonavir) | [2] |

Table 2: FRET Ratios of a FRET-Based Biosensor in the Presence and Absence of an HIV-1 Protease Inhibitor. The FRET ratio is a measure of the efficiency of energy transfer between the donor and acceptor fluorophores. An increase in the FRET ratio indicates inhibition of cleavage.

| BRET Pair | BRET Ratio (No Protease) | BRET Ratio (With Protease) | IC50 (Darunavir) | Reference |

| mNG-p2/p7-NLuc | ~1.0 (normalized) | ~0.2 (normalized) | 1.8 nM | [5] |

Table 3: BRET Ratios and IC50 Value for a BRET-Based Biosensor. The BRET ratio indicates the efficiency of energy transfer. The IC50 value represents the concentration of an inhibitor required to reduce the protease activity by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments involving fluorescent protein-HIV protease fusion constructs.

Construction of Fluorescent Protein-HIV Protease Fusion Plasmids

This protocol describes the general steps for creating a mammalian expression vector encoding a FRET-based biosensor.

-

Vector Backbone: Start with a suitable mammalian expression vector (e.g., pcDNA3.1).

-

PCR Amplification:

-

Amplify the coding sequence of the donor fluorescent protein (e.g., AcGFP1) with appropriate restriction sites at the 5' and 3' ends.

-

Amplify the coding sequence of the acceptor fluorescent protein (e.g., mCherry) with appropriate restriction sites.

-

Synthesize a DNA oligonucleotide encoding the HIV-1 protease cleavage site (e.g., p2/p7: ATIMMQRG) flanked by linker sequences and the same restriction sites used for the fluorescent proteins.

-

-

Ligation:

-

Digest the expression vector and the PCR products with the corresponding restriction enzymes.

-

Perform a three-part ligation to insert the donor FP, the cleavage site linker, and the acceptor FP in the correct order and reading frame into the vector.

-

-

Transformation and Verification:

-

Transform the ligation product into competent E. coli.

-

Select positive colonies and purify the plasmid DNA.

-

Verify the correct insertion and sequence of the construct by restriction digest and DNA sequencing.

-

Expression and Purification of the Fusion Protein

This protocol outlines the expression of the fusion protein in mammalian cells and its subsequent purification, which can be used for in vitro assays.

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and antibiotics.

-

Transfect the cells with the fusion protein expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

-

Cell Lysis:

-

After 48 hours of expression, harvest the cells and wash with PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Purification (if required for in vitro assays):

-

If the fusion protein contains a purification tag (e.g., His-tag), perform affinity chromatography (e.g., Ni-NTA agarose) to purify the protein from the cell lysate.

-

Elute the purified protein and dialyze against a suitable storage buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

In Vitro Autocatalytic Cleavage Assay

This assay measures the cleavage of the purified fusion protein by the integrated HIV-1 protease in a cell-free system.

-

Reaction Setup:

-

In a microplate well, add the purified fluorescent protein-HIV protease fusion protein to a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

-

Initiate Cleavage:

-

Incubate the reaction at 37°C.

-

-

Fluorescence Measurement:

-

For FRET-based sensors, measure the fluorescence emission of both the donor and acceptor fluorophores over time using a fluorescence plate reader. Excite at the donor's excitation wavelength and record emission at both the donor and acceptor emission wavelengths.

-

Calculate the FRET ratio (Acceptor Emission / Donor Emission). A decrease in the FRET ratio over time indicates cleavage.

-

-

Inhibitor Screening:

-

To screen for inhibitors, pre-incubate the fusion protein with the test compounds before initiating the reaction. A stable or reduced rate of FRET ratio decrease indicates inhibition.

-

Live-Cell Imaging of Protease Activity

This protocol allows for the visualization and quantification of HIV-1 protease activity within living cells.

-

Cell Culture and Transfection:

-

Seed cells (e.g., HeLa or HEK293T) on glass-bottom dishes suitable for microscopy.

-

Co-transfect the cells with the FRET-based biosensor plasmid and a plasmid expressing the HIV-1 protease. As a control, transfect cells with the biosensor plasmid alone.

-

-

Live-Cell Imaging:

-

After 24-48 hours, mount the dishes on a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

-

Acquire images in the donor and FRET channels.

-

-

Image Analysis:

-

Calculate the FRET ratio on a pixel-by-pixel basis using appropriate imaging software (e.g., ImageJ with a FRET analysis plugin).

-

A lower FRET ratio in cells co-expressing the protease compared to cells expressing only the biosensor indicates protease activity.

-

-

Inhibitor Studies:

-

To test inhibitors, add the compounds to the cell culture medium after transfection and incubate for a desired period before imaging. An increase in the FRET ratio in treated cells compared to untreated cells demonstrates inhibition.

-

BRET Assay for High-Throughput Screening

This protocol is adapted for a 96-well or 384-well plate format for screening large numbers of compounds.

-

Cell Plating and Transfection:

-

Seed HEK293T cells in a white, clear-bottom 96-well plate.

-

Co-transfect the cells with the BRET biosensor plasmid and the HIV-1 protease expression plasmid.

-

-

Compound Addition:

-

24 hours post-transfection, add the test compounds at various concentrations to the wells. Include appropriate controls (e.g., no inhibitor, known potent inhibitor).

-

-

BRET Measurement:

-

After a suitable incubation period with the compounds (e.g., 1-24 hours), add the substrate for the bioluminescent donor (e.g., coelenterazine h for Renilla luciferase or furimazine for NanoLuc) to each well.

-

Immediately measure the luminescence at the donor and acceptor emission wavelengths using a plate reader capable of BRET measurements.

-

-

Data Analysis:

-

Calculate the BRET ratio for each well.

-

Plot the BRET ratio as a function of compound concentration to determine the IC50 values for active inhibitors.[5]

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

References

- 1. mdpi.com [mdpi.com]

- 2. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Immunodeficiency Virus Type 1 Protease Cleavage Site Mutations Associated with Protease Inhibitor Cross-Resistance Selected by Indinavir, Ritonavir, and/or Saquinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurogentec.com [eurogentec.com]

- 5. mdpi.com [mdpi.com]

- 6. Development of a Bio-Layer Interferometry-Based Protease Assay Using HIV-1 Protease as a Model - PMC [pmc.ncbi.nlm.nih.gov]

The Structure of HIV Protease with Fluorescent Substrate Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and function of HIV-1 protease in complex with fluorescent substrate analogs. It is designed to be a valuable resource for researchers actively involved in the study of HIV, the development of antiretroviral therapies, and high-throughput screening for novel protease inhibitors. This document delves into the structural biology of HIV protease, the design and kinetics of fluorescent substrates, and detailed experimental protocols for their use.

Introduction to HIV-1 Protease

The Human Immunodeficiency Virus type 1 (HIV-1) protease is an aspartic protease essential for the viral life cycle.[1][2] It functions as a C2-symmetric homodimer, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp25') to the active site.[3][4] This enzyme is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins, a process critical for the production of infectious virions.[1][2] Consequently, HIV-1 protease is a prime target for antiretroviral drug development. The development of potent inhibitors that block the active site of the protease has been a cornerstone of highly active antiretroviral therapy (HAART).

The study of HIV-1 protease kinetics and the screening for new inhibitors have been greatly facilitated by the development of fluorescent substrate analogs. These synthetic peptides mimic the natural cleavage sites of the protease but are modified with a fluorophore and a quencher. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in a measurable increase in fluorescence. This technology, particularly Förster Resonance Energy Transfer (FRET), has enabled the development of sensitive and continuous assays suitable for high-throughput screening.[1]

Structure of HIV-1 Protease in Complex with Substrate Analogs

The three-dimensional structure of HIV-1 protease has been extensively studied, with numerous crystal structures available in the Protein Data Bank (PDB). These structures have been instrumental in understanding the enzyme's mechanism and in the structure-based design of inhibitors.[4] The protease homodimer forms a tunnel-like active site, capped by two flexible β-hairpins known as "flaps" (residues 43-58). In the unbound state, these flaps are in a semi-open conformation. Upon substrate or inhibitor binding, the flaps close down over the active site, creating extensive interactions with the ligand.[5]

While numerous crystal structures of HIV-1 protease in complex with various peptide-based inhibitors and non-fluorescent substrate analogs have been solved, to date, there are no publicly available crystal structures of the protease bound to a full-length fluorescent substrate analog (e.g., containing EDANS/DABCYL). This is likely due to the inherent flexibility and bulkiness of the fluorophore and quencher moieties, which can interfere with the crystallization process.

However, the existing structures with non-hydrolyzable substrate analogs provide invaluable insights into how the protease recognizes and binds its substrates. These analogs typically contain a modified scissile bond that mimics the tetrahedral transition state of peptide hydrolysis. The substrate peptide binds in an extended β-strand conformation within the active site cleft, making numerous hydrogen bonds and van der Waals contacts with the enzyme. The specificity of the protease is determined by the interactions between the substrate side chains (P4 to P4') and the corresponding binding pockets (S4 to S4') of the enzyme.[6]

Key PDB Entries for HIV-1 Protease with Substrate/Inhibitor Complexes:

| PDB ID | Description | Resolution (Å) |

| 1HPX | HIV-1 Protease complexed with the inhibitor KNI-272[7] | 2.0 |

| 1DMP | Structure of HIV-1 Protease complex with a cyclic urea inhibitor[8] | - |

| 1T3R | HIV-1 Protease in inhibitor-bound state[9] | - |

| 1F7A | HIV-1 Protease in complex with a substrate analog[5] | - |

| 2NMZ | Crystal structure of HIV-1 protease[3] | - |

These structures reveal a conserved water molecule that mediates hydrogen bonds between the flaps and the ligand, which is crucial for tight binding. The design of many potent inhibitors has been guided by understanding these detailed molecular interactions.

Fluorescent Substrate Analogs for HIV-1 Protease Assays

The development of sensitive and efficient assays to monitor HIV-1 protease activity is crucial for both basic research and drug discovery. FRET-based assays have become the gold standard for this purpose.[1]

Principle of FRET-Based Assays

FRET is a distance-dependent interaction between two dye molecules in which excitation is transferred from a donor fluorophore to an acceptor molecule (quencher) without the emission of a photon. The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nm.

In the context of HIV-1 protease assays, a synthetic peptide substrate is designed to contain a fluorophore (donor) and a quencher (acceptor) on opposite sides of the cleavage site.[10] When the substrate is intact, the proximity of the quencher to the fluorophore results in the quenching of the fluorescence signal. Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity.[10][11] This increase in fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction.

Common FRET Pairs and Substrate Sequences

Several FRET pairs have been employed for the design of HIV-1 protease substrates. The choice of the FRET pair and the peptide sequence influences the sensitivity and specificity of the assay.

-

EDANS/DABCYL: This is one of the most widely used FRET pairs.[10][12] The substrate typically consists of a peptide sequence derived from a natural cleavage site of HIV-1 protease, with 5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) as the fluorophore and 4-(4-dimethylaminophenylazo)benzoic acid (DABCYL) as the quencher.[11]

-

HiLyte Fluor™ 488/QXL™ 520: This pair offers improved spectral properties compared to EDANS/DABCYL, including a higher extinction coefficient and longer emission wavelength, which reduces interference from compound autofluorescence.[12] Assays using this FRET pair have been shown to be significantly more sensitive.[12]

-

GFP-based reporters: Genetically encoded biosensors using Green Fluorescent Protein (GFP) and its spectral variants (like CFP and YFP) have also been developed for cell-based assays.[13] In these systems, a cleavable peptide linker separates the two fluorescent proteins.

The peptide sequence of the substrate is critical for efficient cleavage by the protease. These sequences are often derived from the natural cleavage sites in the Gag and Gag-Pol polyproteins.[11]

Quantitative Data on Fluorescent Substrate Analogs

The kinetic parameters of different fluorescent substrate analogs are essential for comparing their performance and for the accurate determination of inhibitor potency.

Table 1: Kinetic Parameters of Common Fluorescent HIV-1 Protease Substrates

| Substrate (FRET Pair) | Peptide Sequence | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Excitation (nm) | Emission (nm) | Reference |

| EDANS/DABCYL | DABCYL-GABA-SQNYPIVQ-EDANS | - | - | - | 340 | 490 | [11] |

| HiLyte Fluor™ 488/QXL™ 520 | QXL 520-GABA-SFNFPQITK-HiLyte Flour 488-NH2 | - | - | 10.89 (mM.s)-1 | 490 | 520 | [14][15] |

| Substrate 1 (EDANS/DABCYL) | - | 15 | 7.4 | - | - | - | [10] |

Note: Comprehensive side-by-side kinetic data is often study-specific and can vary based on experimental conditions. The kcat/Km for the HiLyte Fluor™ 488/QXL™ 520 substrate was reported to be 32-fold higher than the corresponding EDANS/DABCYL equivalent in one study.[12]

Table 2: Inhibition Constants (Ki) of HIV-1 Protease Inhibitors with Fluorescent Substrates

| Inhibitor | Substrate Used | Ki (nM) | Reference |

| KNI-272 | - | - | [7] |

| DMP 450 | - | - | [8] |

| Pepstatin A | Fluorometric Substrate | 1600 (IC50) | [16] |

| GS-8374 | - | 0.0081 | [17] |

| Macrocyclic Inhibitor 1 | - | 1.7 | [18] |

| Macrocyclic Inhibitor 2 | - | 0.6 | [18] |

| Macrocyclic Inhibitor 3 | - | 0.3 | [18] |

Note: Ki values are highly dependent on the specific substrate and assay conditions used. The data presented here are from various sources and may not be directly comparable.

Experimental Protocols

This section provides detailed methodologies for key experiments involving HIV-1 protease and its fluorescent substrates.

Expression and Purification of Recombinant HIV-1 Protease

Recombinant HIV-1 protease is typically expressed in E. coli as inclusion bodies to circumvent its toxicity to the host cells.

Protocol:

-

Transformation: Transform E. coli BL21(DE3) cells with an expression vector containing the HIV-1 protease gene (e.g., pET vector).

-

Culture: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to culture for 3-4 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or using a French press.

-

Inclusion Body Isolation: Centrifuge the cell lysate to pellet the inclusion bodies. Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.

-

Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant, such as 8 M urea or 6 M guanidine hydrochloride.

-

Refolding: Refold the denatured protease by rapid dilution or dialysis into a refolding buffer with a specific pH and ionic strength, allowing the protease to dimerize and regain its activity.

-

Purification: Purify the refolded protease using a combination of chromatography techniques, such as ion-exchange and size-exclusion chromatography.

-

Purity Assessment: Analyze the purity of the final protein preparation by SDS-PAGE.

Synthesis of Fluorescent Substrate Analogs

The synthesis of FRET-based peptide substrates is typically performed using solid-phase peptide synthesis (SPPS).[19]

General Protocol:

-

Peptide Synthesis: The peptide backbone is synthesized on a solid support resin using standard Fmoc or Boc chemistry.

-

Fluorophore and Quencher Conjugation: The fluorophore and quencher are typically conjugated to the N- and C-termini of the peptide, respectively, or to the side chains of specific amino acids (e.g., lysine). This is often achieved through the reaction of an amine-reactive derivative of the dye with a primary amine on the peptide.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and its purity is assessed by analytical HPLC.

HIV-1 Protease FRET Assay for Inhibitor Screening

This protocol describes a typical FRET-based assay for high-throughput screening of HIV-1 protease inhibitors.[16]

Materials:

-

Purified recombinant HIV-1 protease

-

Fluorescent substrate stock solution (e.g., in DMSO)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compounds (inhibitors) dissolved in DMSO

-

Positive control inhibitor (e.g., Pepstatin A)

-

384-well black microplates

-

Fluorescence plate reader

Protocol:

-

Reagent Preparation: Prepare working solutions of the enzyme, substrate, and test compounds in the assay buffer.

-

Assay Plate Setup:

-

Add a small volume (e.g., 1 µL) of the test compound or control (DMSO for negative control, positive control inhibitor for positive control) to the wells of the 384-well plate.

-

Add the HIV-1 protease solution to all wells except for the no-enzyme control wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate solution to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the FRET pair being used.[16]

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Determine the percent inhibition for each test compound relative to the negative control.

-

For hit compounds, perform dose-response experiments to determine the IC50 value.

-

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Caption: Principle of the FRET-based assay for HIV-1 protease activity.

Caption: Workflow for high-throughput screening of HIV-1 protease inhibitors.

Caption: Relationship between the structure and function of HIV-1 protease.

Conclusion

Fluorescent substrate analogs have revolutionized the study of HIV-1 protease and the search for novel inhibitors. The ability to continuously monitor enzyme activity in a high-throughput format has accelerated the drug discovery process. While the structural details of the protease's interaction with these fluorescently tagged substrates at an atomic level remain to be fully elucidated, the wealth of structural information from non-fluorescent analogs provides a solid foundation for understanding substrate recognition and for the rational design of new generations of antiretroviral drugs. The experimental protocols and data presented in this guide offer a valuable resource for researchers in the field, enabling them to effectively utilize these powerful tools in the ongoing fight against HIV/AIDS.

References

- 1. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. map.rcsb.org [map.rcsb.org]

- 5. HIV-1 Protease Substrate Binding and Product Release Pathways Explored with Coarse-Grained Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. HIV Protease FRET Substrate I - 1 mg [anaspec.com]

- 12. eurogentec.com [eurogentec.com]

- 13. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Designing of a specific fluorogenic peptide substrate for HIV-1 protease activity assay | Academia Journal of Biology [vjs.ac.vn]

- 16. abcam.co.jp [abcam.co.jp]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, stability, antiviral activity, and protease-bound structures of substrate-mimicking constrained macrocyclic inhibitors of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of specific peptide substrates for HIV-1 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Visualizing HIV Gag-Pol Polyprotein Processing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the processing of the HIV Gag-Pol polyprotein, a critical process for viral maturation and infectivity. Understanding the intricacies of this pathway is paramount for the development of effective antiretroviral therapies. This document details the enzymatic cleavage events, presents quantitative data on processing kinetics, outlines key experimental methodologies for its study, and provides visualizations of the central mechanisms.

The HIV Gag-Pol Polyprotein Processing Pathway

The HIV Gag-Pol polyprotein is synthesized as a single large polypeptide from the viral mRNA through a -1 ribosomal frameshift mechanism. This frameshift occurs at a specific "slippery sequence" and is stimulated by a downstream RNA secondary structure, resulting in a Gag to Gag-Pol protein ratio of approximately 20:1, which is crucial for proper virion assembly and infectivity.[1][2] The Gag-Pol polyprotein contains the viral protease (PR), reverse transcriptase (RT), and integrase (IN).[3]

Upon viral budding, the embedded protease dimerizes and becomes active, initiating a cascade of proteolytic cleavages within the Gag and Gag-Pol polyproteins.[2] This process, known as maturation, transforms the immature, non-infectious virion into a mature, infectious particle with a characteristic conical core.[4][5] The protease cleaves at multiple specific sites, releasing the individual functional proteins: matrix (MA), capsid (CA), nucleocapsid (NC), p6, protease (PR), reverse transcriptase (RT), and integrase (IN).[4][6]

The cleavage of Gag and Gag-Pol occurs in a temporally ordered and regulated manner, with different cleavage sites being processed at vastly different rates.[7][8][9] This sequential processing is critical for the correct assembly of the mature virion core.[8]

Diagram of the HIV Gag-Pol Processing Pathway:

Caption: Overview of HIV Gag-Pol polyprotein processing and virion maturation.

Diagram of the -1 Ribosomal Frameshifting Mechanism:

Caption: Mechanism of -1 programmed ribosomal frameshifting in HIV-1.

Quantitative Data on Gag-Pol Processing

The processing of the Gag and Gag-Pol polyproteins is a highly regulated process with distinct kinetics for each cleavage site. This ordered cleavage is essential for the proper formation of the mature virion.

Table 1: HIV-1 Gag-Pol Cleavage Sites and Relative Processing Rates

| Cleavage Site | Amino Acid Sequence | Relative Cleavage Rate | Released Proteins |

| MA/CA | S-Q-N-Y | P-I-V-Q | Intermediate | Matrix / Capsid |

| CA/SP1 | A-T-I-M | M-Q-R-G | Slow | Capsid / Spacer Peptide 1 |

| SP1/NC | R-P-G-N-F | L-Q-S-R | Fast | Spacer Peptide 1 / Nucleocapsid |

| NC/SP2 | A-T-I-M | M-Q-R-G | Slow | Nucleocapsid / Spacer Peptide 2 |

| SP2/p6 | T-L-N-F | P-I-S-P | Intermediate | Spacer Peptide 2 / p6 |

| TFR/p6* (in Gag-Pol) | F-S-R-P-E | G-R-E-T | Intermediate | Transframe Region / p6 |

| p6/PR (in Gag-Pol) | S-F-N-F | P-Q-I-T | Slow | p6* / Protease |

| PR/RT (in Gag-Pol) | T-L-N-F | P-I-S-P | Slow | Protease / Reverse Transcriptase |

| RT/IN (in Gag-Pol) | A-E-T-F-Y | V-D-G-A | Intermediate | Reverse Transcriptase / Integrase |

Relative cleavage rates are generalized from in vitro studies. The actual rates can be influenced by the local protein conformation and other factors within the virion. There is a reported 400-fold difference in the rate between the fastest (SP1-NC) and slowest (CA-SP1) cleavage sites in Gag.[4]

Experimental Protocols for Studying Gag-Pol Processing

A variety of biochemical and biophysical techniques are employed to investigate the intricacies of HIV Gag-Pol processing. Below are detailed methodologies for some of the key experimental approaches.

Förster Resonance Energy Transfer (FRET)-Based Protease Assay

FRET-based assays provide a sensitive and continuous method for monitoring HIV protease activity in real-time, making them suitable for high-throughput screening of protease inhibitors.[1][10]

Experimental Workflow:

Caption: Workflow for a FRET-based HIV-1 protease assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 1X assay buffer containing sodium acetate, NaCl, EDTA, and freshly added DTT.[11]

-

Reconstitute the FRET-labeled peptide substrate (e.g., containing a known protease cleavage site flanked by a fluorophore and a quencher like HiLyte Fluor™488 and QXL™520) in an appropriate solvent (e.g., DMSO) and then dilute to the working concentration in the assay buffer.[1]

-

Dilute purified recombinant HIV-1 protease to the desired concentration in the assay buffer.

-

If screening inhibitors, prepare a serial dilution of the test compounds.

-

-

Assay Procedure:

-

In a 96-well or 384-well microplate, add the diluted HIV-1 protease.

-

For inhibitor screening, add the test compounds to the wells containing the protease and incubate for a short period.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for the HiLyte Fluor™488/QXL™520 pair) kinetically over a set period.[1]

-

The rate of increase in fluorescence is proportional to the protease activity.

-

Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curve.

-

For inhibitor screening, plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Western Blot Analysis of Gag-Pol Processing

Western blotting is a powerful technique to visualize the cleavage of Gag and Gag-Pol polyproteins and the appearance of mature viral proteins. It allows for the analysis of processing intermediates and the effects of protease inhibitors on the cleavage cascade.[12]

Experimental Workflow:

Caption: Workflow for Western blot analysis of HIV-1 Gag-Pol processing.

Detailed Protocol:

-

Sample Preparation:

-

For cell-associated proteins, lyse HIV-1 infected cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[13]

-

For virion-associated proteins, pellet virions from the supernatant of infected cell cultures by ultracentrifugation and lyse the pellet.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for a Gag or Pol protein (e.g., anti-p24 for capsid, anti-RT for reverse transcriptase) overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Wash the membrane thoroughly with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the resulting bands to identify the presence and relative amounts of Gag and Gag-Pol precursors, processing intermediates, and mature proteins.

-

Mass Spectrometry-Based Proteomic Analysis

Mass spectrometry (MS) is a highly sensitive and powerful tool for identifying and quantifying the proteins present in purified virions, including the products of Gag-Pol processing and incorporated host cell proteins.[14][15]

Experimental Workflow:

Caption: Workflow for mass spectrometry-based proteomic analysis of HIV-1.

Detailed Protocol:

-

Sample Preparation:

-

Produce and purify HIV-1 virions from the supernatant of infected cell cultures using methods such as ultracentrifugation through a sucrose cushion.

-

Lyse the purified virions to release the proteins.

-

Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation.

-

Digest the proteins into smaller peptides using a protease such as trypsin.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Inject the peptide mixture onto a liquid chromatography system coupled to a mass spectrometer.

-

Separate the peptides based on their physicochemical properties (e.g., hydrophobicity) using a reversed-phase column.

-

As the peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

-

The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).

-

Selected peptides are then fragmented, and the m/z of the fragment ions is measured (MS/MS or MS2 scan).

-

-

Data Analysis:

-

The resulting MS/MS spectra are searched against a protein sequence database (e.g., a human and HIV-1 protein database) to identify the amino acid sequence of the peptides.

-

The identified peptides are then used to infer the presence of the corresponding proteins in the original sample.

-

For quantitative proteomics, either label-free methods (e.g., spectral counting, peak intensity) or labeling methods (e.g., SILAC, iTRAQ) can be used to determine the relative or absolute abundance of the identified proteins.

-

This in-depth guide provides a foundational understanding of HIV Gag-Pol polyprotein processing and the key methodologies used to study it. For researchers and drug development professionals, a thorough grasp of these concepts and techniques is essential for the continued development of novel and effective antiretroviral therapies targeting this crucial stage of the HIV life cycle.

References

- 1. eurogentec.com [eurogentec.com]

- 2. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV - Wikipedia [en.wikipedia.org]

- 4. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Processing sites in the human immunodeficiency virus type 1 (HIV-1) Gag-Pro-Pol precursor are cleaved by the viral protease at different rates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. pnas.org [pnas.org]

- 10. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

- 11. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Mass spectrometry-based proteomic approaches for discovery of HIV–host interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Fluorescent Assay of HIV-1 Protease Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins.[1][2] This cleavage is a critical step in the production of infectious virions.[3][4] Consequently, HIV-1 protease is a primary target for antiretroviral drug development.[3][5] Fluorometric assays, particularly those based on Fluorescence Resonance Energy Transfer (FRET), provide a sensitive and high-throughput method for measuring HIV-1 protease activity and for screening potential inhibitors.[6][7]

This document provides a detailed protocol for a FRET-based assay to determine HIV-1 protease activity. The principle of this assay relies on a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.[3][5]

Principle of the FRET-Based Assay

The assay utilizes a specific peptide substrate that mimics a natural cleavage site of the HIV-1 protease. This peptide is chemically modified to include a fluorescent donor molecule (fluorophore) on one end and an acceptor molecule (quencher) on the other. When the peptide is intact, the close proximity of the quencher to the fluorophore results in FRET, where the energy from the excited fluorophore is transferred to the quencher, preventing the emission of light. When HIV-1 protease cleaves the peptide, the fluorophore and quencher are separated, disrupting FRET and causing a measurable increase in fluorescence. The rate of this increase is directly proportional to the protease activity.

Caption: Mechanism of the FRET-based HIV-1 protease assay.

Materials and Reagents

The following table summarizes the necessary materials and reagents for the assay. Commercially available kits, such as the SensoLyte® 520 HIV-1 Protease Assay Kit or the HIV-1 Protease Assay Kit from Creative BioMart, provide many of these components.[3][6]

| Reagent/Material | Specification | Storage |

| HIV-1 Protease | Recombinant, active | -80°C |

| FRET Substrate | e.g., HiLyte Fluor™488/QXL™520 or EDANS/DABCYL | -20°C, protected from light |

| Assay Buffer | Typically a 2X concentrated buffer | -20°C or 4°C |

| Dithiothreitol (DTT) | 1 M stock solution | -20°C |

| Control Inhibitor | e.g., Pepstatin A (2 mM in DMSO) | -20°C |

| Fluorescence Reference | e.g., HiLyte Fluor™488 or EDANS | -20°C, protected from light |

| Black 96-well or 384-well plates | Flat-bottom, non-binding surface | Room Temperature |

| Fluorescence Microplate Reader | Capable of specified excitation and emission wavelengths | N/A |

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific reagents and equipment used.

Reagent Preparation

-

1X Assay Buffer: Prepare fresh 1X assay buffer by diluting the 2X stock with deionized water. Add DTT to the 1X assay buffer to a final concentration of 1 mM.

-

HIV-1 Protease Dilution: Dilute the HIV-1 protease to the desired concentration in 1X assay buffer immediately before use. Keep the enzyme on ice. Do not vortex.

-

FRET Substrate Solution: Prepare the substrate solution according to the manufacturer's instructions, typically by diluting the stock in 1X assay buffer.

-

Test Compounds and Controls: Prepare serial dilutions of test compounds (potential inhibitors). For a control inhibitor, dilute the Pepstatin A stock to a working concentration (e.g., 2 µM) in 1X assay buffer.[4]

Assay Procedure

The following steps outline the procedure for a 96-well plate format.

Caption: Experimental workflow for the HIV-1 protease assay.

-

Plate Setup:

-

Add 10 µL of diluted test compounds or control inhibitor to the appropriate wells.

-

Add 10 µL of the vehicle (e.g., DMSO or assay buffer) to the positive and negative control wells.

-

Add 40 µL of diluted HIV-1 protease to all wells except the substrate control wells.

-

For the substrate control, add 50 µL of 1X assay buffer. The total volume in each well should be 50 µL.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.[4] During this time, also incubate the prepared FRET substrate solution at 37°C.[4]

-

Initiate Reaction:

-

Fluorescence Measurement:

Data Presentation and Analysis

The raw data will be in the form of relative fluorescence units (RFU) over time.

Quantitative Data Summary

| Parameter | Typical Value | Reference |

| FRET Substrates | ||

| HiLyte Fluor™488/QXL™520 | Ex/Em = 490 nm / 520 nm | [3][5] |

| EDANS/DABCYL | Ex/Em = 340 nm / 490 nm | [4] |

| Unnamed Fluorophore | Ex/Em = 330 nm / 450 nm | [1][2] |

| Reaction Conditions | ||

| Plate Format | 96-well or 384-well black plate | [6] |

| Incubation Temperature | 37°C | [1] |

| Kinetic Measurement Duration | 30 - 60 minutes (up to 3 hours) | [1][3][4] |

| Controls | ||

| Positive Control | HIV-1 Protease + Substrate | [1] |

| Negative Control (Inhibitor) | HIV-1 Protease + Substrate + Control Inhibitor (e.g., Pepstatin A) | [3][4] |

| Substrate Control (Background) | Substrate in Assay Buffer (no enzyme) | [3] |

Data Analysis

-

Background Subtraction: Subtract the fluorescence signal from the substrate control wells from all other readings.

-

Calculate Initial Velocity (V₀): For each well, plot the background-subtracted RFU versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.

-

Determine Percent Inhibition: To evaluate the potency of test compounds, calculate the percent inhibition using the following formula: % Inhibition = [1 - (V₀ of test compound / V₀ of positive control)] * 100

-

IC₅₀ Determination: For inhibitor screening, plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Troubleshooting

-

High Background Fluorescence:

-

Ensure the FRET substrate has not degraded. Protect it from light and avoid repeated freeze-thaw cycles.

-

Check for autofluorescence from test compounds. Run a control with the compound and substrate without the enzyme.

-

-

Low Signal or No Activity:

-

Confirm the activity of the HIV-1 protease. Use a fresh aliquot or a new batch of enzyme.

-

Ensure the assay buffer contains DTT, as it is often required for optimal protease activity.

-

Verify the settings on the fluorescence plate reader are correct for the specific FRET pair.

-

-

Non-linear Reaction Rate:

-

The enzyme or substrate concentration may be too high. Try diluting the enzyme or substrate.

-

The reaction may be proceeding too quickly. Reduce the enzyme concentration or measure at shorter time intervals.

-